2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Description
Properties
IUPAC Name |
2-amino-4-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c12-10-13-8-7(18-10)9(16)14-11(17)15(8)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEOKOOMBMTSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone to form 2-amino-4-phenylthiazole, which is then reacted with cyanamide under acidic conditions to yield the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolo[4,5-d]pyrimidines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazolopyrimidine derivatives. For instance, compounds related to 2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study conducted by Becan and Wagner (2008) reported that thiazolo[4,5-d]pyrimidines demonstrated significant antitumor activity in in vitro assays conducted by the National Cancer Institute .
| Compound | Activity | Cell Lines Tested |
|---|---|---|
| 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one | High | 60 cell lines |
| This compound | Moderate | Various |
Antimicrobial Properties
Thiazolopyrimidine derivatives have also been found to exhibit antimicrobial activities. Research indicates that compounds similar to this compound show effectiveness against both bacterial and fungal strains. In a study assessing the antimicrobial efficacy of synthesized thiazolopyrimidines against pathogens such as Staphylococcus aureus and Candida albicans, several derivatives displayed promising results .
| Microorganism | Compound Tested | Result |
|---|---|---|
| Staphylococcus aureus | Thiazolopyrimidine Derivatives | Effective |
| Candida albicans | Thiazolopyrimidine Derivatives | Effective |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that facilitate the construction of the thiazole and pyrimidine rings. Optimizing reaction conditions—such as temperature and solvent choice—is crucial for enhancing yield and purity. Techniques like NMR spectroscopy and X-ray crystallography are employed to characterize the synthesized compounds accurately.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of the DNA strand and thereby inhibiting DNA replication. This mechanism is particularly useful in cancer treatment, as it can lead to the death of rapidly dividing cancer cells .
Comparison with Similar Compounds
Structural Analogues and Functional Variations
The following table highlights key structural analogs and their properties:
Biological Activity
2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolo[4,5-d]pyrimidine family, which is known for its potential therapeutic applications including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C11H8N4O2S
- Molecular Weight : 260.27 g/mol
- CAS Number : 717860-90-7
The structure features a thiazole ring fused with a pyrimidine moiety, with an amino group and a phenyl substituent that contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, preventing DNA re-ligation and ultimately resulting in DNA damage and cell death in cancer cells.
In a study evaluating various thiazolo[4,5-d]pyrimidine derivatives for anticancer activity, it was found that compounds similar to 2-amino-4-phenylthiazolo[4,5-d]pyrimidine showed significant antiproliferative effects against several human cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been evaluated against various bacterial strains and shown to possess significant antibacterial activity. For instance, derivatives of thiazolo[4,5-d]pyrimidines have been reported to be more effective than traditional antibiotics such as ampicillin and streptomycin against certain pathogens .
The mechanism of action involves several pathways:
- Topoisomerase Inhibition : By inhibiting topoisomerase I, the compound disrupts DNA replication processes.
- Antibacterial Mechanism : The compound may target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial growth without affecting human topoisomerases .
Study 1: Anticancer Evaluation
A comprehensive study synthesized various thiazolo[4,5-d]pyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Among them, this compound was identified as a potent inhibitor with IC50 values in the low micromolar range against several tested lines .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial efficacy, derivatives including 2-amino-4-phenylthiazolo[4,5-d]pyrimidine were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibition zones compared to standard antibiotics .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-4-phenylthiazolo[4,5-<i>d</i>]pyrimidine-5,7-dione, and how can reaction yields be improved?
- Methodology : The compound is typically synthesized via cyclization reactions starting from substituted pyrimidine precursors. For example, alkylation of sodium salts of thiazolo[4,5-<i>d</i>]pyrimidine intermediates with phenyl groups under basic conditions (e.g., KOH in DMF) is a common approach . Optimizing solvent systems (e.g., DMF or acetonitrile) and temperature control (reflux vs. room temperature) can enhance yields. Purification via recrystallization or column chromatography is critical to isolate the pure product .
Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?
- Methodology : Use a combination of:
- Single-crystal X-ray diffraction to resolve the bicyclic core and substituent positions .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify aromatic protons, amine groups, and carbonyl signals.
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- FT-IR spectroscopy to confirm carbonyl (C=O) and amine (N-H) stretches .
Q. What are the primary biological screening assays for this compound, and how are they conducted?
- Methodology : Initial screening often focuses on:
- Antiviral activity : Plaque reduction assays against viruses like HCMV, measuring EC₅₀ values and therapeutic indices .
- Antibacterial evaluation : Broth microdilution assays to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
- Enzyme inhibition : Time-dependent inhibition assays (e.g., for ketol-acid reductoisomerase) using spectrophotometric monitoring of NADPH consumption .
Advanced Research Questions
Q. How does the substitution pattern (e.g., alkyl vs. alkenyl groups) on the thiazolo[4,5-<i>d</i>]pyrimidine core influence antiviral potency?
- Methodology :
- Synthesize derivatives with varying alkyl/alkenyl chains (e.g., 3-pentyl, 3-hexyl) via nucleophilic substitution .
- Compare EC₅₀ values in antiviral assays. For example, 3-(2-penten-1-yl) derivatives show enhanced activity due to improved membrane permeability .
- Computational modeling (e.g., molecular docking) to assess interactions with viral targets like HCMV DNA polymerase .
Q. What mechanisms underlie the compound’s inhibition of <i>Mycobacterium tuberculosis</i> ketol-acid reductoisomerase (KARI)?
- Methodology :
- Co-crystallize the compound with KARI to resolve binding modes (X-ray crystallography) .
- Perform kinetic assays to determine inhibition type (competitive vs. non-competitive) and Ki values .
- Use site-directed mutagenesis to identify critical residues in the enzyme’s active site .
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays) .
- Structural optimization : Introduce prodrug moieties (e.g., ribofuranosyl groups) to enhance solubility and tissue penetration .
- In vivo efficacy testing : Use murine models infected with HCMV or TB to correlate plasma concentrations with therapeutic outcomes .
Key Considerations for Experimental Design
- Stereochemistry : Ensure chirality is controlled during nucleoside analogue synthesis (e.g., β-D-ribofuranosyl derivatives) via chiral HPLC or asymmetric catalysis .
- Data Validation : Cross-validate biological activity using orthogonal assays (e.g., viral load quantification via qPCR alongside plaque assays) .
- Toxicity Screening : Assess cytotoxicity in HEK293 or Vero cells to rule off-target effects before advancing to animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
